molecular formula C8H16N2O3 B14423171 1-[Tert-butyl(nitroso)amino]ethyl acetate CAS No. 81264-59-7

1-[Tert-butyl(nitroso)amino]ethyl acetate

Cat. No.: B14423171
CAS No.: 81264-59-7
M. Wt: 188.22 g/mol
InChI Key: WVZHNMCTZYSTND-UHFFFAOYSA-N
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Description

1-[Tert-butyl(nitroso)amino]ethyl acetate is an organic compound with the molecular formula C8H16N2O3 It contains a tert-butyl group, a nitroso group, and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[Tert-butyl(nitroso)amino]ethyl acetate can be synthesized through a multi-step process involving the reaction of tert-butylamine with nitrous acid to form tert-butyl nitrite, followed by the reaction with ethyl acetate. The reaction conditions typically involve low temperatures and acidic environments to facilitate the formation of the nitroso group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[Tert-butyl(nitroso)amino]ethyl acetate undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The acetate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.

Major Products

    Oxidation: Nitro compounds.

    Reduction: Amines.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

1-[Tert-butyl(nitroso)amino]ethyl acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of nitroso and nitro compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[Tert-butyl(nitroso)amino]ethyl acetate involves the interaction of its nitroso group with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl acetate: Similar in structure but lacks the nitroso group.

    tert-Butyl nitrite: Contains the nitroso group but lacks the ethyl acetate moiety.

    Ethyl acetate: Lacks both the tert-butyl and nitroso groups.

Uniqueness

1-[Tert-butyl(nitroso)amino]ethyl acetate is unique due to the presence of both the nitroso group and the ethyl acetate moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

81264-59-7

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

IUPAC Name

1-[tert-butyl(nitroso)amino]ethyl acetate

InChI

InChI=1S/C8H16N2O3/c1-6(13-7(2)11)10(9-12)8(3,4)5/h6H,1-5H3

InChI Key

WVZHNMCTZYSTND-UHFFFAOYSA-N

Canonical SMILES

CC(N(C(C)(C)C)N=O)OC(=O)C

Origin of Product

United States

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